Piperidine, 1-(1,1-dioxidobenzo[b]thien-3-yl)-
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Overview
Description
Piperidine, 1-(1,1-dioxidobenzo[b]thien-3-yl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a member of the piperidine family and has a molecular weight of 249.27 g/mol.
Mechanism Of Action
The mechanism of action of Piperidine, 1-(1,1-dioxidobenzo[b]thien-3-yl)- is not yet fully understood. However, it is believed to work by inhibiting certain enzymes and proteins in the body that are involved in the development and progression of various diseases.
Biochemical And Physiological Effects
Piperidine, 1-(1,1-dioxidobenzo[b]thien-3-yl)- has been shown to have various biochemical and physiological effects on the body. It has been found to have anti-inflammatory and antioxidant properties, which can help to reduce inflammation and oxidative stress in the body. It has also been found to have neuroprotective properties, which can help to protect the brain from damage caused by various neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Piperidine, 1-(1,1-dioxidobenzo[b]thien-3-yl)- in lab experiments is its high purity level. This makes it easier to obtain accurate and reliable results. However, one of the limitations of using this compound is its high cost, which can make it difficult to use in large-scale experiments.
Future Directions
There are several future directions for the study of Piperidine, 1-(1,1-dioxidobenzo[b]thien-3-yl)-. One direction is to further investigate its potential applications in the development of new drugs for the treatment of various diseases. Another direction is to study its potential use as a catalyst in organic reactions. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on the body.
Synthesis Methods
Piperidine, 1-(1,1-dioxidobenzo[b]thien-3-yl)- can be synthesized using various methods. One of the most common methods is the reaction between 3-chlorobenzo[b]thiophene and piperidine in the presence of a base such as potassium carbonate. This method yields a product with a high purity level and can be easily scaled up for large-scale production.
Scientific Research Applications
Piperidine, 1-(1,1-dioxidobenzo[b]thien-3-yl)- has been extensively studied for its potential applications in various fields of scientific research. The compound has shown promising results in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as a catalyst in organic reactions.
properties
CAS RN |
1022-19-1 |
---|---|
Product Name |
Piperidine, 1-(1,1-dioxidobenzo[b]thien-3-yl)- |
Molecular Formula |
C13H15NO2S |
Molecular Weight |
249.33 g/mol |
IUPAC Name |
3-piperidin-1-yl-1-benzothiophene 1,1-dioxide |
InChI |
InChI=1S/C13H15NO2S/c15-17(16)10-12(14-8-4-1-5-9-14)11-6-2-3-7-13(11)17/h2-3,6-7,10H,1,4-5,8-9H2 |
InChI Key |
HAXRUOPYSZWQND-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=CS(=O)(=O)C3=CC=CC=C32 |
Canonical SMILES |
C1CCN(CC1)C2=CS(=O)(=O)C3=CC=CC=C32 |
Other CAS RN |
1022-19-1 |
Origin of Product |
United States |
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